molecular formula C20H24N2O3S B6034635 N-(4-methyl-2-{[2-(4-methylphenyl)-1-pyrrolidinyl]sulfonyl}phenyl)acetamide

N-(4-methyl-2-{[2-(4-methylphenyl)-1-pyrrolidinyl]sulfonyl}phenyl)acetamide

Cat. No. B6034635
M. Wt: 372.5 g/mol
InChI Key: PYHLBIYLXSJGMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methyl-2-{[2-(4-methylphenyl)-1-pyrrolidinyl]sulfonyl}phenyl)acetamide, also known as MS-275 or entinostat, is a synthetic benzamide derivative that acts as a histone deacetylase inhibitor. Histone deacetylase inhibitors are a class of compounds that have shown potential in the treatment of cancer and other diseases. MS-275 has been extensively studied in the laboratory, and its synthesis, mechanism of action, biochemical and physiological effects, and potential applications have been investigated.

Mechanism of Action

N-(4-methyl-2-{[2-(4-methylphenyl)-1-pyrrolidinyl]sulfonyl}phenyl)acetamide acts as a histone deacetylase inhibitor, which means that it prevents the removal of acetyl groups from histones. Histones are proteins that help package DNA in the nucleus of cells. Acetylation of histones is an important regulatory mechanism that affects gene expression. By inhibiting histone deacetylase, N-(4-methyl-2-{[2-(4-methylphenyl)-1-pyrrolidinyl]sulfonyl}phenyl)acetamide promotes the acetylation of histones, which can lead to changes in gene expression and cell differentiation.
Biochemical and Physiological Effects
N-(4-methyl-2-{[2-(4-methylphenyl)-1-pyrrolidinyl]sulfonyl}phenyl)acetamide has been shown to have a variety of biochemical and physiological effects. It can induce apoptosis, or programmed cell death, in cancer cells. It can also promote cell cycle arrest, which can prevent cancer cells from dividing and growing. N-(4-methyl-2-{[2-(4-methylphenyl)-1-pyrrolidinyl]sulfonyl}phenyl)acetamide has been shown to affect the expression of a variety of genes, including those involved in cell proliferation, apoptosis, and angiogenesis.

Advantages and Limitations for Lab Experiments

N-(4-methyl-2-{[2-(4-methylphenyl)-1-pyrrolidinyl]sulfonyl}phenyl)acetamide has several advantages for laboratory experiments. It is a well-characterized compound that has been extensively studied. It has a high degree of selectivity for histone deacetylase, which means that it is less likely to have off-target effects. However, N-(4-methyl-2-{[2-(4-methylphenyl)-1-pyrrolidinyl]sulfonyl}phenyl)acetamide also has some limitations. It can be difficult to work with, as it is a relatively insoluble compound. It can also be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(4-methyl-2-{[2-(4-methylphenyl)-1-pyrrolidinyl]sulfonyl}phenyl)acetamide. One area of interest is the development of new formulations or delivery methods that can improve its solubility and reduce toxicity. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to N-(4-methyl-2-{[2-(4-methylphenyl)-1-pyrrolidinyl]sulfonyl}phenyl)acetamide treatment. Finally, there is interest in combining N-(4-methyl-2-{[2-(4-methylphenyl)-1-pyrrolidinyl]sulfonyl}phenyl)acetamide with other cancer treatments, such as immunotherapy, to enhance its effectiveness.

Synthesis Methods

N-(4-methyl-2-{[2-(4-methylphenyl)-1-pyrrolidinyl]sulfonyl}phenyl)acetamide can be synthesized using a multistep process that involves the reaction of 4-methyl-2-nitrophenol with 4-methylphenylmagnesium bromide to form the corresponding ketone. The ketone is then reacted with sodium hydrosulfide to form the corresponding thiol. The thiol is then reacted with N-(chloroacetyl)-4-methylsulfonylaniline to form N-(4-methyl-2-{[2-(4-methylphenyl)-1-pyrrolidinyl]sulfonyl}phenyl)acetamide.

Scientific Research Applications

N-(4-methyl-2-{[2-(4-methylphenyl)-1-pyrrolidinyl]sulfonyl}phenyl)acetamide has been extensively studied in the laboratory for its potential in the treatment of cancer and other diseases. It has been shown to have antitumor activity in a variety of cancer cell lines, including breast, prostate, and lung cancer. N-(4-methyl-2-{[2-(4-methylphenyl)-1-pyrrolidinyl]sulfonyl}phenyl)acetamide has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

N-[4-methyl-2-[2-(4-methylphenyl)pyrrolidin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-14-6-9-17(10-7-14)19-5-4-12-22(19)26(24,25)20-13-15(2)8-11-18(20)21-16(3)23/h6-11,13,19H,4-5,12H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYHLBIYLXSJGMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CCCN2S(=O)(=O)C3=C(C=CC(=C3)C)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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